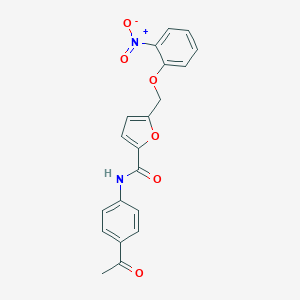
1-ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential use as a diagnostic tool for cancer. Additionally, research could focus on improving the synthesis method to increase the yield of the compound.
Métodos De Síntesis
The synthesis of 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-iodoaniline with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate compound. This intermediate compound is then reacted with hydrazine hydrate and nitroethane to form the final product. The yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
Nombre del producto |
1-ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H11IN4O3 |
Peso molecular |
386.15 g/mol |
Nombre IUPAC |
2-ethyl-N-(4-iodophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O3/c1-2-16-11(10(7-14-16)17(19)20)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,15,18) |
Clave InChI |
TXERWSYVFFKGHI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
SMILES canónico |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)